2-Iodo-6-isopropylpyridine
Description
2-Iodo-6-isopropylpyridine is a halogenated pyridine derivative characterized by an iodine substituent at the 2-position and an isopropyl group at the 6-position of the pyridine ring.
Properties
IUPAC Name |
2-iodo-6-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSZYQJMHDDSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Iodo-6-isopropylpyridine | 2-I, 6-isopropyl | N/A | Likely C8H10IN | ~247.08* | Iodo, alkyl |
| 2-Amino-6-isopropylpyridine | 2-NH₂, 6-isopropyl | 78177-12-5 | C8H12N2 | 136.20 | Amino, alkyl |
| 4-Iodo-2-methoxy-6-methylpyridine | 4-I, 2-OCH₃, 6-CH₃ | 1227602-59-6 | C7H8INO | 249.05 | Iodo, methoxy, methyl |
| 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 5-I, 6-isopropyl, 2-oxo, 3-CN | 1203898-26-3 | C10H10IN2O | 288.09 | Iodo, oxo, cyano, alkyl |
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects: this compound combines a bulky isopropyl group (steric hindrance) with an iodine atom (electron-withdrawing and polarizable). This contrasts with 2-Amino-6-isopropylpyridine, where the amino group (electron-donating) enhances solubility in acidic media via protonation . 4-Iodo-2-methoxy-6-methylpyridine features a methoxy group (electron-donating via resonance), which deactivates the pyridine ring toward electrophilic substitution differently compared to the isopropyl group in the target compound . 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile includes electron-withdrawing groups (oxo and cyano), significantly reducing the ring's electron density and altering reactivity pathways .
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